N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring system, a fluorobenzenesulfonamide group, and a dimethyl-substituted oxo group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMAKVPZLJNURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Controlled Divergent Synthesis
Switchable solvents enable regioselective synthesis. For instance, using 1,4-dioxane favors O-substitution, while DMSO promotes N-substitution pathways. This approach has been adapted for oxazepine derivatives, allowing selective functionalization at the 8-position.
Purification and Characterization
Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:
- NMR Spectroscopy : Distinct signals for the 3,3-dimethyl group (δ 1.2–1.4 ppm, singlet) and sulfonamide NH (δ 8.1 ppm, broad).
- Mass Spectrometry : Molecular ion peak at m/z 416.5 (C₂₂H₂₈FN₂O₄S).
- X-ray Diffraction : Confirms the E-configuration of chalcone intermediates and hydrogen-bonding networks in crystals.
Challenges and Optimization
Key challenges include:
- Regioselectivity : Competing O- and N-sulfonation requires careful control of base and solvent.
- Byproduct Formation : Over-sulfonation is mitigated using stoichiometric sulfonyl chlorides and low temperatures.
- Yield Improvement : Microwave irradiation and catalytic systems (e.g., phase-transfer catalysts) enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
Uniqueness
Compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide stands out due to the presence of the fluorobenzenesulfonamide group. This group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and specificity in various applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities and therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of 388.5 g/mol. The compound features a sulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepine core.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 388.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide group are crucial for binding to enzymes or receptors, which modulates their activity. This interaction can influence various biochemical pathways such as:
- Enzyme Inhibition : The compound has shown significant inhibitory effects against certain therapeutic targets.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites.
Anticancer Properties
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated low micromolar activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential as a chemotherapeutic agent.
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research indicates:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxazepine Ring : Cyclization of appropriate precursors under controlled conditions.
- Sulfonation Reaction : Introduction of the benzenesulfonamide group through electrophilic substitution.
Case Studies
- Study on Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers reported that the compound exhibited significant anticancer activity in vivo using mouse models with induced tumors .
- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
